A Technical Guide to the Structure and Application of Boc-PEG4-C2-NHS Ester
A Technical Guide to the Structure and Application of Boc-PEG4-C2-NHS Ester
Abstract
Boc-PEG4-C2-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, pharmaceutical research, and the development of complex biomolecules. This molecule features a tert-Butoxycarbonyl (Boc) protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a detailed protocol for its application in protein labeling.
Core Molecular Structure
The chemical architecture of Boc-PEG4-C2-NHS ester is designed for sequential or orthogonal conjugation strategies. Its structure can be deconstructed into four primary functional components:
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Boc (tert-Butoxycarbonyl) Group : This is a widely used, acid-labile protecting group for primary or secondary amines.[1][2][3] Its presence allows for the specific reaction of the NHS ester while the amine on the other end remains shielded. The Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the amine for subsequent conjugation steps.[4][5]
-
PEG4 Spacer : The central part of the linker consists of four repeating units of polyethylene (B3416737) glycol (PEG).[6][7] This polyether chain is hydrophilic, flexible, and biocompatible, which helps to improve the solubility and reduce the immunogenicity of the resulting conjugate.[8][9]
-
C2 Linker : A two-carbon (ethyl) chain derived from a propionic acid backbone connects the PEG4 spacer to the NHS ester. This component provides appropriate spacing and flexibility for the terminal reactive group.
-
NHS (N-hydroxysuccinimide) Ester : This is a highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable, irreversible amide bonds.[10][11][12][13] The reaction is most efficient in a slightly alkaline pH range (7.2-8.5).[11][14][]
The combination of these moieties makes Boc-PEG4-C2-NHS ester a valuable tool in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[16][17][18]
Figure 1: Chemical Structure of Boc-PEG4-C2-NHS ester.
Physicochemical Properties
The quantitative data for Boc-PEG4-C2-NHS ester are summarized below, providing key metrics for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 1835759-75-5 | [19][20] |
| Molecular Formula | C₂₀H₃₃NO₁₀ | [20] |
| Molecular Weight | 447.48 g/mol | [16][20] |
| Exact Mass | 447.2100 | [20] |
| Purity | >98% | [20] |
| Appearance | Colorless to light-colored viscous liquid | [21] |
| Solubility | Soluble in DMSO, DMF | [18] |
| Storage Conditions | Store at -20°C, keep dry and avoid light | [17] |
Reaction Mechanism and Experimental Protocols
Amine Conjugation Pathway
The primary utility of the Boc-PEG4-C2-NHS ester lies in its ability to conjugate with primary amines. The reaction proceeds via nucleophilic acyl substitution, where the nucleophilic amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.
Figure 2: Reaction pathway of NHS ester with a primary amine.
Experimental Protocol: Labeling of a Generic Protein
This protocol provides a general workflow for conjugating Boc-PEG4-C2-NHS ester to a protein containing accessible primary amines.
Materials:
-
Boc-PEG4-C2-NHS ester
-
Target protein (e.g., an antibody)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassette with appropriate MWCO or size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mg/mL stock solution of Boc-PEG4-C2-NHS ester in anhydrous DMSO immediately before use.
-
-
Protein Preparation:
-
Dissolve or dilute the target protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
Ensure the protein solution is free of any amine-containing buffers (like Tris) or stabilizers.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Add the DMSO solution dropwise while gently vortexing to ensure homogeneity and prevent protein precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C on a rotator.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for an additional 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted linker and the NHS byproduct by dialyzing the sample against 1X PBS at 4°C with several buffer changes.
-
Alternatively, use a desalting or size-exclusion chromatography column equilibrated with PBS.
-
-
Characterization & Storage:
-
Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
-
Store the purified protein conjugate according to its specific requirements, typically at 4°C or frozen at -80°C.
-
Figure 3: Experimental workflow for protein conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. specialchem.com [specialchem.com]
- 7. PEG-4 - Ataman Kimya [atamanchemicals.com]
- 8. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]
- 9. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 13. N-Hydroxysuccinimide [chemeurope.com]
- 14. lumiprobe.com [lumiprobe.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. N3-PEG4-C2-NHS ester | ADC linker | TargetMol [targetmol.com]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. medkoo.com [medkoo.com]
- 21. purepeg.com [purepeg.com]
